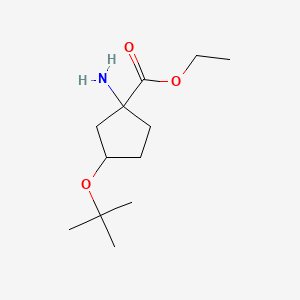
Ethyl 3-tert-butoxy-1-aminocyclopentanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-tert-butoxy-1-aminocyclopentanecarboxylate is a chemical compound with the molecular formula C12H23NO3 and a molecular weight of 229.32 g/mol . It is known for its applications in various fields of scientific research and industry due to its unique chemical properties.
Preparation Methods
The synthesis of Ethyl 3-tert-butoxy-1-aminocyclopentanecarboxylate typically involves the reaction of tert-butyl 1-aminocyclopentane-1-carboxylate with ethyl chloroformate under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired ester. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 3-tert-butoxy-1-aminocyclopentanecarboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides, leading to the formation of substituted derivatives.
Scientific Research Applications
Ethyl 3-tert-butoxy-1-aminocyclopentanecarboxylate has a wide range of applications in scientific research, including:
Biology: The compound is utilized in the study of biological pathways and mechanisms, particularly in the context of enzyme interactions and metabolic processes.
Mechanism of Action
The mechanism of action of Ethyl 3-tert-butoxy-1-aminocyclopentanecarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes involved in metabolic processes. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their conformation and function .
Comparison with Similar Compounds
Ethyl 3-tert-butoxy-1-aminocyclopentanecarboxylate can be compared with other similar compounds such as tert-butyl 1-aminocyclopentane-1-carboxylate and tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate . These compounds share structural similarities but differ in their functional groups and chemical properties. The unique tert-butoxy group in this compound imparts distinct reactivity and stability, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C12H23NO3 |
|---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
ethyl 1-amino-3-[(2-methylpropan-2-yl)oxy]cyclopentane-1-carboxylate |
InChI |
InChI=1S/C12H23NO3/c1-5-15-10(14)12(13)7-6-9(8-12)16-11(2,3)4/h9H,5-8,13H2,1-4H3 |
InChI Key |
UPTXHFIKMPXRKH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCC(C1)OC(C)(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


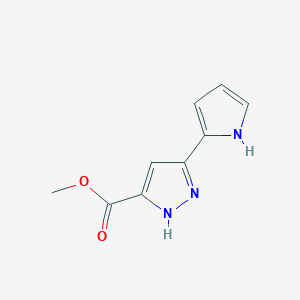
![2-[4-Methoxy-6-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14860529.png)
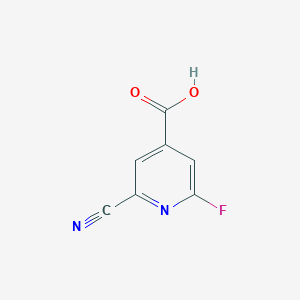
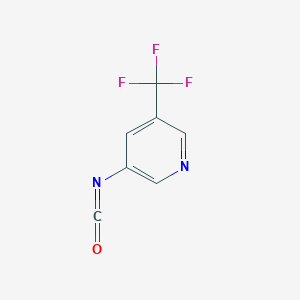
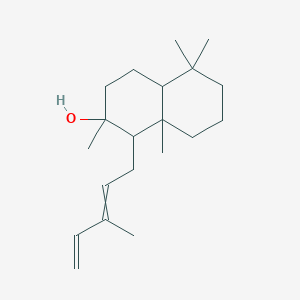
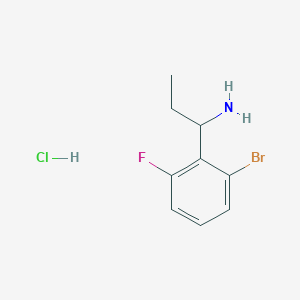
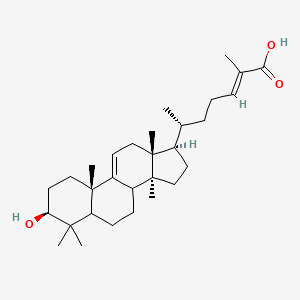
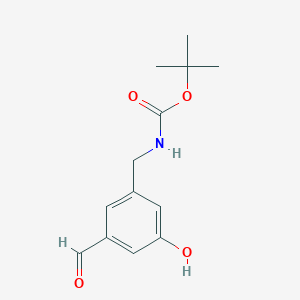

![Dimethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,5-dicarboxylate](/img/structure/B14860577.png)
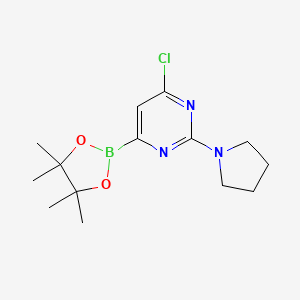
![tert-butyl (4S)-5-fluoro-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B14860587.png)
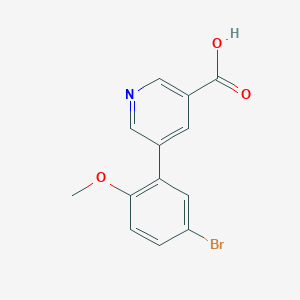
![tert-butyl (2E)-[(2-chloropyridin-3-yl)sulfonyl][(4-methylphenyl)hydrazono]acetate](/img/structure/B14860596.png)
